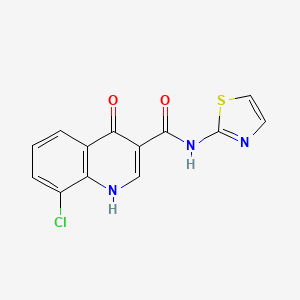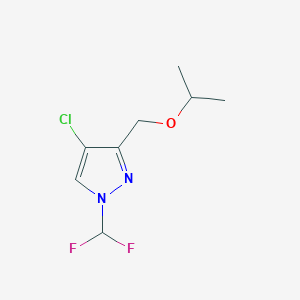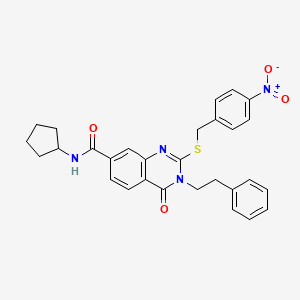
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide, commonly known as compound X, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Electronic and Biological Interactions
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide has been studied for its structural, electron behavior, wave function, and biological properties. Using DFT tools, investigations have focused on its optimized geometrical properties, electron localization functions, and intermolecular interactions in polar liquids. This compound's reactivity in various solvents and charge transfer energies are also explored. Additionally, its potential in antifungal and cancer activities is examined through molecular docking studies (Bharathy et al., 2021).
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes, formed with acetamide derivatives, have shown significant antioxidant activity in vitro, suggesting potential applications in health and pharmacology (Chkirate et al., 2019).
Anticancer Drug Synthesis and Analysis
A derivative of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity. The study involved in silico modeling targeting the VEGFr receptor, demonstrating the compound's potential as an anticancer drug (Sharma et al., 2018).
Comparative Metabolism in Herbicides
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. This research is crucial for understanding the metabolic pathways and potential health impacts of these compounds, including various acetamide derivatives (Coleman et al., 2000).
Properties
IUPAC Name |
N-[3-methyl-4-[[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-12-18(23-16(2)25)8-9-20(15)30(27,28)22-13-21(26)24-10-11-29-19(14-24)17-6-4-3-5-7-17/h3-9,12,19,22H,10-11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALIPPJTKCNQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)
![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)

![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)

![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)



![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
